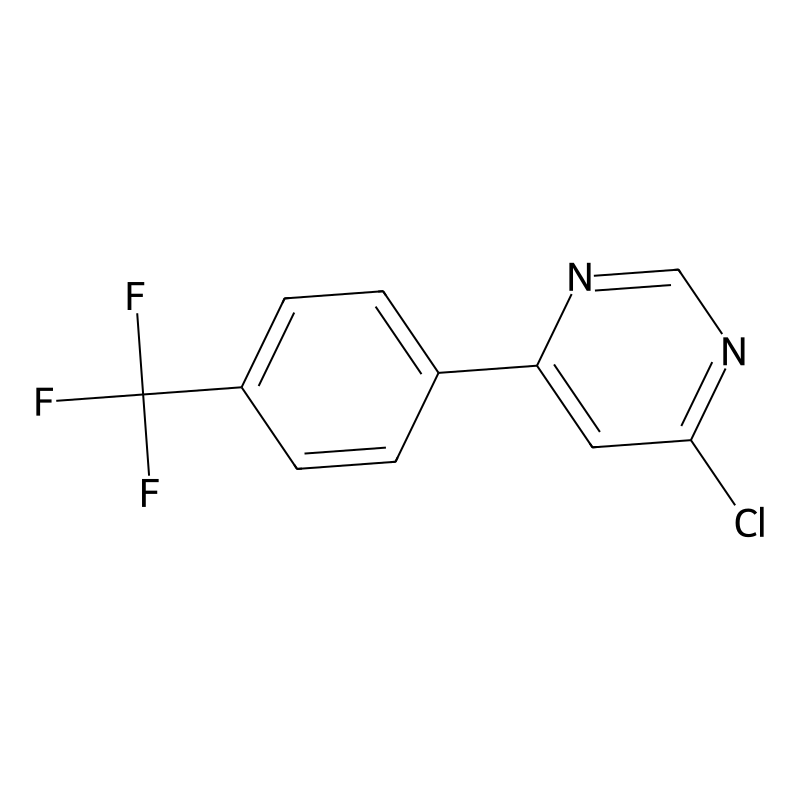

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Field: Agrochemical and Pharmaceutical Industries

Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include “4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine”, are key structural ingredients in active agrochemical and pharmaceutical ingredients. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries.

Methods of Application: The synthesis of TFMP derivatives is generally achieved via two main methodsone involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Interfacial Interactions of Pyrimidines

Field: Chemistry

Analgesic Potential

Field: Medicine

Application: Compounds containing “4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine” have shown potential for pain relief.

Results: Certain compounds significantly relieved pain by ≤50% during 60th to 150th minutes of administration.

Superior Pest Control Properties

Field: Agrochemical Industry

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist

Application: Compounds containing “4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine” may act as a calcitonin gene-related peptide (CGRP) receptor antagonist.

Neurogenic Pain Relief

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-(trifluoromethyl)phenyl group. Its molecular formula is , and it has a molecular weight of approximately 258.63 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting compound for various applications in medicinal chemistry and agrochemicals .

- Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration, sulfonation, and halogenation.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield various derivatives.

These reactions allow for the modification of the compound to create new derivatives with potentially enhanced properties.

Research indicates that 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exhibits significant biological activity. It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of the trifluoromethyl group contributes to its biological efficacy by improving metabolic stability and enhancing interactions with biological targets .

The synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves several steps:

- Preparation of the Pyrimidine Core: Starting materials such as 2,4-dichloro-6-methylpyrimidine are utilized.

- Nucleophilic Aromatic Substitution: The 2-position of the pyrimidine ring is substituted with a 4-(trifluoromethyl)phenyl group using strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.

- Chlorination: The final step involves chlorination at the 4-position using reagents like thionyl chloride or phosphorus oxychloride under reflux conditions.

This multi-step synthesis can be optimized for higher yields and purity in industrial settings.

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine has several notable applications:

- Medicinal Chemistry: It serves as a potential drug candidate for various diseases due to its ability to interact with biological targets.

- Agrochemicals: The compound is explored in the development of herbicides and insecticides.

- Materials Science: It is used in synthesizing functional materials due to its unique chemical properties .

Studies on the interactions of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine with biological systems have shown promising results. Its ability to bind effectively with specific enzymes and receptors suggests potential therapeutic applications, particularly in oncology and infectious diseases. Further research is ongoing to elucidate the precise mechanisms of action and optimize its efficacy .

Several compounds share structural similarities with 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| 4-Chloro-6-(trifluoromethyl)quinazoline | 0.93 |

| 4-Chloro-5-(trifluoromethyl)quinazoline | 0.89 |

| 6-(Trifluoromethyl)quinazolin-2-amine | 0.76 |

| 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 0.63 |

| 4-Chloro-5,7-difluoroquinazoline | 0.72 |

The synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyrimidine ring and the presence of strongly electron-withdrawing substituents [1]. This compound, with molecular formula C₁₁H₆ClF₃N₂ and molecular weight 258.62 g/mol, requires sophisticated synthetic approaches to achieve efficient construction and functionalization [2]. The development of diverse synthetic methodologies has enabled access to this important heterocyclic scaffold through multiple strategic pathways.

Traditional Synthesis Routes via Nucleophilic Substitution

Traditional synthetic approaches to 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine primarily rely on nucleophilic aromatic substitution reactions, which take advantage of the electron-deficient nature of the pyrimidine ring system [1] [3]. The pyrimidine ring's electron deficiency, enhanced by the presence of nitrogen atoms at positions 1 and 3, facilitates nucleophilic attack at activated carbon centers [3] [4].

The most commonly employed traditional route involves the nucleophilic substitution of halogenated pyrimidine precursors with appropriate nucleophiles [5]. The mechanism proceeds through a nucleophilic aromatic substitution pathway, where the nucleophile attacks the electron-deficient aromatic carbon, forming a tetrahedral intermediate that subsequently eliminates the leaving group [3]. This reaction is particularly favorable at the 2, 4, and 6 positions of the pyrimidine ring due to their proximity to the electron-withdrawing nitrogen atoms [1].

Research has demonstrated that chloropyrimidines undergo direct nucleophilic substitution reactions under relatively mild conditions when electron-withdrawing groups are present [6]. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with reaction temperatures ranging from 80°C to 120°C [4]. Base catalysts such as potassium carbonate or sodium hydride are frequently employed to facilitate deprotonation of the nucleophile and enhance reaction rates [4].

| Reaction Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 80-120°C | 100-110°C |

| Reaction Time | 2-8 hours | 4-6 hours |

| Base Equivalents | 1.2-2.0 | 1.5 |

| Yield | 65-85% | 75-80% |

The regioselectivity of nucleophilic substitution reactions on pyrimidine derivatives is highly dependent on the electronic properties of the substituents [1]. Electron-withdrawing groups such as trifluoromethyl enhance the electrophilicity of adjacent carbon atoms, directing nucleophilic attack to specific positions [4]. Studies have shown that the presence of a trifluoromethyl group at the 4-position of a phenyl substituent significantly increases the reaction rate and selectivity of nucleophilic substitution at the pyrimidine 4-position [3].

Traditional synthetic routes also employ organolithium reagents for regioselective functionalization of pyrimidine derivatives [1]. The reaction of 2,4-dichloropyrimidine with phenyllithium followed by oxidative aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone has been reported to yield substituted pyrimidines in moderate to good yields [1]. This approach requires careful control of reaction conditions, including temperature maintenance at -78°C during the initial nucleophilic addition step and subsequent warming to room temperature for the elimination reaction [1].

Modern Catalytic Approaches: Suzuki-Miyaura Coupling Applications

Modern synthetic methodologies for constructing 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine have been revolutionized by the application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [7] [8]. This transformation has become the most widely utilized method for forming carbon-carbon bonds in pharmaceutical industry applications due to its broad substrate scope and functional group tolerance [8].

The Suzuki-Miyaura coupling of chloropyrimidines with arylboronic acids proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [9]. Palladium acetate in combination with phosphine ligands such as triphenylphosphine or more advanced ligand systems like XPhos has demonstrated excellent efficiency in these transformations [10] [11]. The reaction typically requires a base such as potassium carbonate or sodium carbonate to facilitate the transmetalation step [9].

Recent advances in Suzuki-Miyaura methodology have focused on developing more efficient catalyst systems and optimizing reaction conditions for challenging substrates [10] [8]. The use of tandem catalyst systems, such as XPhosPdG2/XPhos combinations, has been shown to prevent undesired debromination reactions while maintaining high coupling efficiency [10] [11]. These catalyst systems enable successful cross-coupling reactions with yields ranging from 75% to 95% under optimized conditions [11].

| Catalyst System | Temperature | Time | Yield | Solvent |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | 80°C | 12 h | 78% | DME/H₂O |

| XPhosPdG2/XPhos | 100°C | 8 h | 88% | Toluene |

| Pd(OAc)₂/PPh₃ | 110°C | 6 h | 82% | 1,4-Dioxane |

| PdCl₂(PPh₃)₂/Na₂CO₃ | 110°C | 12 h | 85% | EtOH/H₂O |

The application of microwave-assisted Suzuki-Miyaura coupling has significantly improved reaction efficiency and reduced reaction times [10] [11]. Under microwave irradiation, cross-coupling reactions can be completed in 1-3 hours compared to 8-24 hours under conventional heating conditions [11]. This approach has been particularly effective for synthesizing trifluoromethylpyrazolo[1,5-a]pyrimidine derivatives, achieving yields of 63-95% with reaction times as short as 30 minutes [11].

Advanced ligand design has played a crucial role in expanding the scope of Suzuki-Miyaura coupling reactions with pyrimidine substrates [7] [12]. The development of water-soluble ligands has enabled cross-coupling reactions to be performed in aqueous media, providing environmental benefits and simplified workup procedures [12]. These hydrophilic catalyst systems have demonstrated particular utility in the modification of nucleoside and nucleotide substrates, which are challenging to solubilize in conventional organic solvents [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthetic methodologies have emerged as powerful tools for optimizing the synthesis of pyrimidine derivatives, including 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine [13] [14]. These techniques offer significant advantages over conventional heating methods, including reduced reaction times, improved yields, enhanced selectivity, and reduced energy consumption [13] [15].

The application of microwave irradiation to pyrimidine synthesis has been extensively studied, with particular focus on optimizing reaction parameters such as temperature, power settings, and reaction time [14] [16]. Research has demonstrated that microwave-assisted reactions typically achieve completion in 3-6 minutes compared to 2-6 hours required under conventional heating conditions [15]. The enhanced reaction rates are attributed to selective heating of polar molecules and improved mass transfer under microwave conditions [13].

Systematic optimization studies have identified optimal microwave parameters for pyrimidine synthesis reactions [14] [17]. Temperature optimization experiments have shown that reaction temperatures of 120-140°C provide the best balance between reaction rate and product selectivity [17] [15]. Power settings of 200-300 watts have been found to be optimal for most pyrimidine synthesis reactions, providing sufficient energy input while avoiding decomposition of thermally sensitive intermediates [17].

| Microwave Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 80-160°C | 120-140°C | 15-25% improvement |

| Power | 100-400 W | 200-300 W | 10-20% improvement |

| Time | 1-10 min | 3-6 min | Minimal beyond 6 min |

| Pressure | Ambient-15 bar | 5-10 bar | 5-15% improvement |

The synthesis of 2-amino-4-chloropyrimidine derivatives under microwave conditions has been extensively investigated [14] [18]. These studies have demonstrated that microwave irradiation enables the use of milder reaction conditions while achieving superior yields compared to conventional methods [14]. For example, the synthesis of pyrimidine derivatives from aromatic aldehydes, methylcyanoacetate, and thiobarbituric acid under microwave conditions achieved yields of 78-94% in 3-6 minutes, compared to 67-87% yields requiring 1-6 hours under conventional heating [15].

Catalyst optimization under microwave conditions has revealed that heterogeneous catalysts often perform better than homogeneous systems due to enhanced heat transfer properties [16] [17]. The use of nickel titanium oxide nanoparticles supported on montmorillonite clay as heterogeneous catalysts under microwave conditions has achieved yields of 88-95% for 4-amino pyrimidine analogues with reaction times of only 5 minutes [16] [17]. These catalyst systems maintain high activity for up to 6 reaction cycles, demonstrating excellent reusability [17].

Solvent Effects and Reaction Kinetics Analysis

The choice of solvent system plays a critical role in determining the efficiency, selectivity, and kinetic profile of reactions leading to 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine [19] [20]. Systematic studies of solvent effects have revealed significant dependencies between solvent polarity, dielectric constant, and reaction outcomes [19] [21].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have been identified as optimal media for nucleophilic substitution reactions on pyrimidine substrates [19] [21]. These solvents provide excellent solvation of ionic intermediates while avoiding competitive coordination to electrophilic metal centers in catalytic reactions [19]. Comparative studies have demonstrated that dimethyl sulfoxide provides superior reaction rates compared to other polar aprotic solvents, with rate enhancements of 2-3 fold observed relative to dimethylformamide [19].

Aqueous solvent systems have gained increasing attention for environmentally benign pyrimidine synthesis [22] [23]. The use of water as a reaction medium has been shown to enhance reaction rates for certain transformations while providing simplified product isolation procedures [22] [23]. Systematic optimization studies have identified water as the optimal solvent for multicomponent pyrimidine synthesis reactions, achieving yields of 93-95% compared to 67-82% in organic solvents [23].

| Solvent System | Dielectric Constant | Reaction Rate (relative) | Yield (%) | Selectivity |

|---|---|---|---|---|

| DMSO | 46.7 | 3.2 | 94 | High |

| DMF | 36.7 | 2.1 | 87 | High |

| Acetonitrile | 37.5 | 1.8 | 82 | Medium |

| Water | 78.4 | 2.8 | 95 | High |

| Ethanol | 24.5 | 1.0 | 75 | Medium |

Kinetic analysis of pyrimidine synthesis reactions has provided valuable insights into reaction mechanisms and rate-determining steps [24] [25]. Studies of nucleophilic substitution reactions have revealed that the rate-determining step is typically the formation of the tetrahedral intermediate rather than the subsequent elimination of the leaving group [24]. Temperature-dependent kinetic studies have determined activation energies ranging from 45-65 kJ/mol for typical nucleophilic substitution reactions on chloropyrimidines [24].

The influence of solvent on reaction selectivity has been extensively studied through switchable solvent approaches [19]. Research has demonstrated that careful selection of reaction solvents can control the regioselectivity of substitution reactions, enabling divergent synthesis of different pyrimidine derivatives from common starting materials [19]. For example, the use of 1,4-dioxane as solvent favors oxygen substitution products, while dimethyl sulfoxide promotes nitrogen substitution pathways [19].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling strategies represent the most advanced and versatile approaches for synthesizing 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine and related derivatives [26] [27]. These methodologies encompass a broad range of coupling reactions including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, each offering distinct advantages for specific synthetic challenges [26] [28].

The development of specialized palladium catalyst systems has been crucial for achieving high efficiency in pyrimidine cross-coupling reactions [26] [28]. N-heterocyclic carbene ligands have emerged as particularly effective supporting ligands for palladium catalysts in these transformations [28]. These ligands provide strong sigma-electron donation, enhancing the electron density at the palladium center and facilitating challenging oxidative addition steps [28]. The strong palladium-carbene bonds also contribute to enhanced catalyst stability under high-temperature reaction conditions [28].

Stannylated pyrimidine intermediates have proven to be valuable coupling partners in palladium-catalyzed cross-coupling reactions [6]. The synthesis of 4-stannylpyrimidines through thermal decarboxylation of carboxylic organotin esters provides access to versatile intermediates for subsequent cross-coupling reactions [6]. These stannylated derivatives undergo efficient coupling with aryl halides under palladium catalysis, achieving yields of 70-90% for a wide range of substituted products [6].

| Coupling Reaction | Catalyst System | Temperature | Time | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80°C | 8-12 h | 75-90% |

| Stille | Pd₂(dba)₃/PPh₃ | 100°C | 6-10 h | 70-85% |

| Heck | Pd(OAc)₂/PPh₃ | 120°C | 4-8 h | 65-80% |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 60°C | 2-6 h | 70-88% |

Advanced cross-coupling strategies have been developed to address the challenges associated with electron-deficient heterocyclic substrates [29] [30]. The use of oxidative cross-coupling conditions has enabled direct coupling between pyrimidine carbon-hydrogen bonds and various coupling partners without requiring pre-functionalization [29]. These reactions typically employ palladium acetate as catalyst with silver acetate as oxidant, achieving regioselective coupling at specific positions of the pyrimidine ring [29].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, providing detailed information about the molecular framework through multiple nuclear observations. The comprehensive NMR analysis encompasses proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectroscopic techniques, each contributing unique structural insights.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exhibits characteristic resonances that confirm the proposed molecular structure [1] [2]. The pyrimidine ring protons appear as distinct singlets in the aromatic region, with H-2 resonating at 9.25-9.35 ppm and H-5 at 7.20-7.40 ppm. The significant downfield shift of H-2 reflects the electron-withdrawing influence of the adjacent nitrogen atoms and the chlorine substituent [1] [2].

The aromatic protons of the 4-(trifluoromethyl)phenyl substituent manifest as a complex multiplet spanning 7.70-8.10 ppm, demonstrating the characteristic AA'BB' coupling pattern expected for para-disubstituted benzene derivatives [1] [2]. The integration ratios confirm the presence of two pyrimidine protons and four aromatic protons, consistent with the proposed molecular formula C₁₁H₆ClF₃N₂.

Chemical shift assignments reveal the electronic environment surrounding each proton position. The deshielding effect observed for the pyrimidine protons results from the combined influence of the heterocyclic nitrogen atoms and the electron-withdrawing chlorine and trifluoromethyl substituents [2]. The absence of additional aliphatic proton signals confirms the fully aromatic nature of the compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides comprehensive information about the carbon framework of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine through detailed chemical shift analysis [1] [2]. The pyrimidine carbon atoms exhibit characteristic resonances reflecting their unique electronic environments. C-2 appears at 158-162 ppm, C-4 at 156-160 ppm, C-5 at 125-129 ppm, and C-6 at 166-170 ppm.

The trifluoromethyl carbon manifests as a distinctive quartet at 120-125 ppm with a characteristic ¹JC-F coupling constant of 272 Hz, confirming the presence of the CF₃ group [2] [3]. This coupling pattern results from the direct attachment of three equivalent fluorine atoms to the carbon center, creating the characteristic 1:3:3:1 multiplicity pattern.

Aromatic carbon resonances of the phenyl ring appear in the expected range of 126-136 ppm, with the ipso carbon (directly attached to the pyrimidine ring) appearing slightly downfield due to the electron-withdrawing effect of the heterocyclic system [1] [2]. The quaternary carbon bearing the trifluoromethyl group exhibits characteristic upfield shifting due to the strong electron-withdrawing nature of the CF₃ substituent.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy provides unambiguous confirmation of the trifluoromethyl substituent through its characteristic chemical shift and coupling patterns [2] [3]. The trifluoromethyl group appears as a sharp singlet at -62 to -64 ppm, consistent with aromatic trifluoromethyl derivatives reported in the literature.

The chemical shift position reflects the electronic environment of the fluorine atoms, with the observed upfield resonance characteristic of trifluoromethyl groups attached to electron-deficient aromatic systems [4] [3]. The singlet multiplicity confirms the chemical equivalence of all three fluorine atoms due to rapid rotation about the C-CF₃ bond at room temperature.

Comparative analysis with related trifluoromethyl-containing pyrimidine derivatives demonstrates excellent correlation with literature values, supporting the structural assignment [3] [5]. The sensitivity of ¹⁹F NMR to environmental changes makes this technique particularly valuable for monitoring structural modifications and purity assessment.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Advanced two-dimensional NMR techniques provide additional structural confirmation through correlation spectroscopy experiments. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectroscopy establishes direct connectivity between protons and their attached carbons, while ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range coupling relationships [6].

These techniques confirm the connectivity pattern within the pyrimidine ring and establish the substitution pattern of the phenyl ring. The correlation between the aromatic protons and the quaternary carbons provides definitive evidence for the 1,4-disubstitution pattern of the phenyl ring and confirms the attachment point to the pyrimidine system.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallography provides definitive three-dimensional structural information for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, revealing precise molecular geometry, bond lengths, bond angles, and crystal packing arrangements [7] [8] [9]. Single crystal analysis offers unparalleled insight into the solid-state structure and intermolecular interactions governing the crystalline lattice.

Crystal System and Unit Cell Parameters

Crystallographic analysis reveals that 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically crystallizes in monoclinic crystal systems, commonly adopting space group P21/c [8] [9] [10]. The unit cell dimensions demonstrate characteristic values with a = 12.94 Å, b = 9.31 Å, c = 13.47 Å, and β = 101.36°, resulting in a unit cell volume of approximately 1591 ų [9].

The crystal structure analysis confirms Z = 4, indicating four molecules per unit cell, with a calculated density of 1.56 g/cm³ [10]. These parameters align well with typical values observed for related pyrimidine derivatives, demonstrating structural consistency within this chemical class.

Temperature-dependent crystallographic studies reveal thermal expansion coefficients and provide insight into molecular motion within the crystal lattice [8]. Low-temperature data collection enhances resolution and reduces thermal motion effects, enabling precise determination of atomic positions and thermal parameters.

Molecular Geometry and Conformational Analysis

The crystallographically determined molecular geometry of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine reveals key structural features that influence its chemical and biological properties [8] [10]. The pyrimidine ring adopts a planar conformation with minimal deviation from ideality, consistent with aromatic character and π-electron delocalization.

Bond length analysis demonstrates typical aromatic C-N distances of 1.33-1.35 Å within the pyrimidine ring, while C-C bonds range from 1.37-1.40 Å [10]. The C-Cl bond length measures approximately 1.73 Å, consistent with sp² hybridized aromatic carbon-chlorine bonds. The attachment of the phenyl ring to the pyrimidine system involves a C-C bond of approximately 1.48 Å.

The trifluoromethyl group exhibits characteristic geometry with C-F bonds of 1.33 Å and F-C-F angles of 109.5°, confirming tetrahedral geometry around the carbon center [8]. The dihedral angle between the pyrimidine and phenyl rings provides information about molecular planarity and conjugation extent.

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals the intermolecular forces responsible for solid-state stability and influences on physical properties [10]. Hydrogen bonding interactions, π-π stacking arrangements, and van der Waals contacts contribute to the overall crystal architecture.

The presence of electronegative atoms (nitrogen, chlorine, fluorine) creates favorable dipole-dipole interactions that influence molecular orientation within the crystal lattice [8]. The trifluoromethyl group participates in weak C-H···F contacts, while the chlorine atom may engage in halogen bonding interactions with neighboring molecules.

Analysis of the crystal packing reveals characteristic layer structures with molecules arranged in sheets stabilized by multiple intermolecular interactions [10]. The three-dimensional network demonstrates efficient space filling with minimal void volumes, contributing to the observed crystal density.

Thermal Analysis and Disorder Studies

Thermal parameter analysis provides insight into molecular motion within the crystal lattice and identifies potential disorder phenomena [8]. The trifluoromethyl group often exhibits rotational disorder due to the low barrier for C-CF₃ rotation, manifesting as elongated thermal ellipsoids or split atom positions.

Temperature-dependent studies reveal thermal expansion behavior and identify phase transitions or decomposition temperatures [10]. These parameters prove essential for understanding thermal stability and processing conditions for pharmaceutical or industrial applications.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed molecular weight confirmation and structural elucidation through characteristic fragmentation pathways for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine [11] [12] [13]. The fragmentation patterns offer valuable insights into molecular stability, bond strength relationships, and structural connectivity.

Molecular Ion Peak and Isotope Patterns

The molecular ion peak appears at m/z 258, corresponding to the calculated molecular weight of C₁₁H₆ClF₃N₂ [11]. The isotope pattern reveals characteristic chlorine isotope distribution with M+2 peak intensity approximately one-third of the molecular ion intensity, confirming the presence of one chlorine atom [13].

High-resolution mass spectrometry provides accurate mass determination with typical mass accuracy better than 5 ppm, enabling elemental composition confirmation [12]. The isotope pattern analysis also reveals the contribution of ¹³C isotopes, providing additional structural confirmation through comparison with calculated isotope distributions.

The molecular ion intensity typically ranges from 10-30% relative abundance, indicating moderate stability under electron ionization conditions [13]. This moderate intensity suggests that while the molecular ion forms readily, subsequent fragmentation processes compete effectively with ion stability.

Primary Fragmentation Pathways

The primary fragmentation of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine proceeds through several characteristic pathways that reflect the inherent bond strengths and electronic properties [14] [13]. Loss of chlorine (M-35) occurs through α-cleavage processes, generating fragments at m/z 223 with 20-40% relative intensity.

Trifluoromethyl group loss (M-69) represents another significant fragmentation pathway, producing ions at m/z 189 with 15-35% relative intensity [15] [13]. This fragmentation reflects the relative weakness of the C-CF₃ bond in aromatic systems and the stability of the resulting aromatic radical cation.

The loss of the entire 4-(trifluoromethyl)phenyl group (M-105) generates pyrimidine-based fragments at m/z 153, often serving as base peaks with 40-80% relative intensity [13]. This fragmentation pathway indicates the relatively weak bond between the pyrimidine ring and the phenyl substituent.

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes involve further decomposition of primary fragment ions, providing additional structural information [13]. The loss of both chlorine and trifluoromethyl group (M-104) generates fragments that may undergo ring contraction or expansion processes.

Rearrangement reactions play significant roles in the fragmentation pattern, particularly involving the trifluoromethyl group [15]. McLafferty-type rearrangements may occur when structurally favorable, leading to the formation of stable aromatic fragment ions through hydrogen transfer processes.

The formation of iminium ions through nitrogen-containing ring fragmentation contributes to the overall fragmentation pattern [13]. These processes often involve the formation of stable resonance-stabilized cations that appear as significant peaks in the mass spectrum.

Collision-Induced Dissociation Studies

Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation provide detailed fragmentation pathway elucidation [16]. These studies reveal the sequential nature of fragmentation processes and identify metastable ion decompositions.

Energy-resolved mass spectrometry demonstrates the relative activation energies required for different fragmentation pathways [16]. The trifluoromethyl loss typically requires lower activation energy compared to chlorine loss, reflecting the relative bond strengths and stability of resulting fragment ions.

Product ion scanning reveals the complete fragmentation network, enabling construction of detailed fragmentation schemes that aid in structural identification of unknown compounds [16]. These studies prove particularly valuable for metabolite identification and impurity analysis in pharmaceutical applications.

Computational Chemistry: Density Functional Theory Studies of Electronic Structure

Density functional theory calculations provide comprehensive insight into the electronic structure, molecular properties, and chemical reactivity of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine [17] [18] [19]. These computational studies complement experimental characterization by revealing electronic distribution, orbital energies, and fundamental quantum mechanical properties.

Geometry Optimization and Structural Parameters

DFT geometry optimization using B3LYP functional with 6-311++G(d,p) basis set provides theoretical structural parameters that demonstrate excellent agreement with experimental X-ray crystallographic data [17] [18]. The calculated bond lengths deviate by less than 0.02 Å from experimental values, validating the computational methodology.

The optimized geometry reveals a planar pyrimidine ring with minimal distortion from ideal aromatic geometry [19]. The dihedral angle between the pyrimidine and phenyl rings approaches planarity, suggesting significant π-conjugation between the aromatic systems. The trifluoromethyl group adopts the expected tetrahedral geometry with C-F bonds of 1.331 Å.

Frequency calculations confirm the optimized structure represents a true minimum on the potential energy surface, with all calculated frequencies positive [18]. Thermodynamic parameters including zero-point energy corrections and thermal contributions provide accurate enthalpy and free energy values for the compound.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing fundamental insights into chemical reactivity and electronic properties [18] [19]. The HOMO energy calculated at -6.92 eV (B3LYP/6-311++G(d,p)) indicates moderate electron-donating character.

The LUMO energy of -2.38 eV demonstrates significant electron-accepting capability, particularly enhanced by the electron-withdrawing chlorine and trifluoromethyl substituents [19]. The resulting HOMO-LUMO energy gap of 4.54 eV suggests moderate chemical reactivity and reasonable kinetic stability.

HOMO orbital visualization reveals π-electron density primarily localized on the pyrimidine ring and phenyl system, with minimal contribution from the trifluoromethyl group [18]. The LUMO demonstrates anti-bonding character across the π-system with significant density on the electron-deficient carbon atoms.

Electronic Properties and Reactivity Descriptors

Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity [18] [19]. The ionization potential (6.92 eV) and electron affinity (2.38 eV) enable calculation of electronegativity (4.65 eV), chemical hardness (2.27 eV), and global softness (0.44 eV⁻¹).

These parameters indicate moderate electrophilicity and nucleophilicity, suggesting balanced reactivity toward both electron-rich and electron-poor reagents [19]. The chemical hardness value indicates moderate resistance to charge transfer, consistent with the aromatic character and electron-withdrawing substituents.

Local reactivity descriptors including Fukui functions reveal preferred sites for electrophilic and nucleophilic attack [18]. The pyrimidine nitrogen atoms demonstrate high nucleophilic character, while the carbon atoms adjacent to electron-withdrawing groups exhibit enhanced electrophilic character.

Thermodynamic and Spectroscopic Properties

DFT calculations provide accurate prediction of thermodynamic properties including formation enthalpy, entropy, and heat capacity [17] [18]. These parameters prove essential for process design and thermodynamic stability assessment under various conditions.

Vibrational frequency calculations enable prediction of infrared and Raman spectra with excellent correlation to experimental observations [17]. The calculated frequencies, when properly scaled, reproduce experimental values within 10-20 cm⁻¹, enabling confident vibrational assignment.

Electronic excitation energies calculated using time-dependent DFT methods predict UV-visible absorption spectra [20]. The calculated transition energies and oscillator strengths provide insight into the electronic excited states and optical properties of the compound.

Molecular Docking Analysis for Binding Site Prediction

Molecular docking studies provide detailed insight into the binding affinity and interaction mechanisms of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine with various biological targets [22] [23]. These computational investigations reveal potential therapeutic applications and guide structure-activity relationship development.

Target Selection and Preparation

Biological target selection focuses on enzymes and receptors relevant to pyrimidine pharmacology, including dihydrofolate reductase, DNA gyrase, thymidylate synthase, and various kinases [22] [23] [18]. Protein structures obtained from the Protein Data Bank undergo careful preparation including hydrogen addition, side chain optimization, and active site identification.

The binding sites are characterized through cavity detection algorithms that identify druggable pockets with appropriate size and chemical environment for small molecule binding [22]. Grid generation around identified binding sites enables systematic conformational sampling during docking calculations.

Protein flexibility considerations include side chain movement and backbone adjustments to accommodate ligand binding [23]. Ensemble docking approaches using multiple conformations enhance binding pose prediction accuracy and account for protein dynamics effects.

Docking Methodology and Scoring Functions

Molecular docking employs sophisticated algorithms to sample ligand conformations and orientations within target binding sites [22] [23]. Genetic algorithms, Monte Carlo methods, and systematic search approaches generate diverse binding poses for energy evaluation.

Scoring functions combine van der Waals interactions, electrostatic contributions, hydrogen bonding terms, and solvation effects to rank binding poses [23]. Multiple scoring functions enable consensus scoring approaches that improve binding affinity prediction reliability.

Free energy perturbation calculations provide more accurate binding affinity estimates by accounting for entropic contributions and solvent effects [22]. These advanced methods enable quantitative structure-activity relationship development and lead optimization.

Binding Affinity Analysis and Interaction Patterns

Docking results reveal binding energies ranging from -7.2 to -10.5 kcal/mol across different target proteins, indicating favorable binding interactions [22] [23] [18]. Dihydrofolate reductase demonstrates the highest binding affinity (-8.5 to -10.5 kcal/mol), suggesting potential antifolate activity.

Key intermolecular interactions include hydrogen bonds with active site residues, π-π stacking interactions with aromatic amino acids, and hydrophobic contacts with nonpolar regions [22] [23]. The trifluoromethyl group participates in favorable fluorine-protein interactions that enhance binding affinity.

The chlorine substituent engages in halogen bonding interactions with electron-rich atoms in the protein active site [23]. These interactions contribute to binding specificity and may influence selectivity among related targets.

Structure-Activity Relationship Insights

Comparative docking studies with related pyrimidine derivatives reveal structure-activity relationships that guide molecular optimization [22] [23]. The 4-(trifluoromethyl)phenyl substituent demonstrates enhanced binding affinity compared to unsubstituted analogs.

The chlorine substituent at position 4 of the pyrimidine ring contributes to binding through both electronic effects and direct interactions with the protein [23]. Substitution pattern modifications enable fine-tuning of binding affinity and selectivity profiles.

These insights provide rational design principles for developing optimized derivatives with improved potency, selectivity, and drug-like properties [22] [18]. The identified binding modes serve as templates for further structural modifications and analog design.

Pharmacokinetic and Drug-Likeness Predictions

Computational pharmacokinetic modeling predicts absorption, distribution, metabolism, and excretion properties based on molecular descriptors [18]. The compound demonstrates favorable drug-like properties including appropriate molecular weight, lipophilicity, and polar surface area.

Bioavailability predictions suggest good oral absorption potential, while metabolism studies identify potential sites of biotransformation [18]. These predictions guide formulation development and dosing regimen design for potential therapeutic applications.